molecular formula C16H14CaO6 B093677 Calcium mandelate CAS No. 134-95-2

Calcium mandelate

Cat. No.: B093677
CAS No.: 134-95-2
M. Wt: 342.36 g/mol
InChI Key: GCXSYHGQGJCRRW-UHFFFAOYSA-L
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Description

Calcium Mandelate is a calcium salt form of mandelic acid, an aromatic alpha hydroxy acid used in the treatment of urinary tract infections and as an oral antibiotic.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H8O3.Ca/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXSYHGQGJCRRW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90-64-2 (Parent)
Record name Calcium mandelate [USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30928384
Record name Calcium bis[hydroxy(phenyl)acetate]
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Molecular Weight

342.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-95-2
Record name Calcium mandelate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium bis[hydroxy(phenyl)acetate]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium dimandelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM MANDELATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

understanding the parent compound of calcium mandelate, mandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Mandelic Acid: The Core of Calcium Mandelate

Abstract

Mandelic acid (C₆H₅CH(OH)CO₂H), an aromatic alpha-hydroxy acid (AHA), serves as a foundational molecule with extensive applications spanning pharmaceuticals, cosmetics, and chemical synthesis.[1][2][3] As the parent compound of calcium mandelate, a substance historically used for its antimicrobial properties, a thorough understanding of mandelic acid is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, biochemical significance, mechanisms of action, and analytical protocols. By synthesizing field-proven insights with established scientific principles, this document serves as an authoritative resource on this versatile compound.

Physicochemical Properties and Stereochemistry

Mandelic acid is a white crystalline solid, soluble in water and polar organic solvents.[1] Its structure features a carboxyl group and a hydroxyl group attached to the same carbon atom (the α-carbon), which is also bonded to a phenyl group. This α-carbon is a chiral center, meaning mandelic acid exists as a pair of enantiomers: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid. The racemic mixture of these two is known as paramandelic acid.[1] The distinct stereochemistry of each enantiomer is crucial for its biological activity and its application as a chiral resolving agent in pharmaceutical synthesis.[2][4]

Table 1: Physicochemical Properties of Mandelic Acid

Property Value Source
Molecular Formula C₈H₈O₃ [1]
Molar Mass 152.149 g·mol⁻¹ [1]
Appearance White crystalline powder [1]
Density 1.30 g/cm³ [1]
Melting Point 119 °C (racemic) 132-135 °C (optically pure) [1]
Boiling Point 321.8 °C [1]
Water Solubility 15.87 g/100 mL [1]

| pKa (Strongest Acidic) | 3.75 |[5] |

Mandelic_Acid_Enantiomers cluster_R (R)-(-)-Mandelic Acid cluster_S (S)-(+)-Mandelic Acid R_img Mirror Mirror Plane R_img->Mirror S_img Mirror->S_img

Caption: Enantiomers of Mandelic Acid.

Synthesis and Manufacturing Pathways

The synthesis of mandelic acid can be approached through traditional chemical methods or modern biocatalytic routes, with the choice depending on the desired stereoselectivity and environmental considerations.

Chemical Synthesis

Historically, mandelic acid was first isolated by heating amygdalin, an extract from bitter almonds, with hydrochloric acid.[1] Common laboratory and industrial syntheses often start from benzaldehyde. One prevalent method is the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde.[2]

Protocol 1: Laboratory Synthesis from Benzaldehyde via Mandelonitrile

This protocol is a self-validating system as the formation of the intermediate adduct and final hydrolysis are well-established, high-yield reactions. The purity can be confirmed at each stage using standard analytical techniques (e.g., NMR, melting point).

  • Step 1: Formation of Benzaldehyde Bisulfite Adduct. In a flask, mix 15g of benzaldehyde with 50mL of a saturated sodium bisulfite solution. Stir the mixture vigorously until a thick white precipitate forms. This adduct formation is an equilibrium reaction driven to completion by the precipitation of the product.

  • Step 2: Conversion to Mandelonitrile. To the adduct slurry, add a solution of sodium cyanide in water. The cyanide ion displaces the bisulfite, forming mandelonitrile. This step should be performed in a well-ventilated fume hood due to the high toxicity of cyanide.[6]

  • Step 3: Hydrolysis to Mandelic Acid. The mandelonitrile is then hydrolyzed by heating with a strong acid, such as hydrochloric acid. This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding racemic mandelic acid.

  • Step 4: Isolation and Purification. Upon cooling, mandelic acid crystallizes from the solution. The crystals are collected by filtration, washed with cold water, and can be further purified by recrystallization from water.

Chemical_Synthesis_Workflow Chemical Synthesis of Mandelic Acid Benzaldehyde Benzaldehyde Adduct Benzaldehyde Bisulfite Adduct Benzaldehyde->Adduct + NaHSO3 Sodium Bisulfite NaHSO3->Adduct Mandelonitrile Mandelonitrile Adduct->Mandelonitrile + NaCN Sodium Cyanide NaCN->Mandelonitrile MandelicAcid Racemic Mandelic Acid Mandelonitrile->MandelicAcid Hydrolysis HCl Hydrochloric Acid (Heat) HCl->MandelicAcid

Caption: Workflow for Benzaldehyde-based Synthesis.

Biosynthesis

To meet the demands for green and sustainable chemistry, biocatalytic methods have become a major research focus.[2][3] These strategies offer high efficiency and excellent stereoselectivity, avoiding the use of toxic reagents.[2] Genetically modified yeasts, such as Saccharomyces cerevisiae, have been engineered to produce mandelic acid from glucose.[1][7] This is achieved by incorporating enzymes like hydroxymandelate synthase from bacteria into the yeast's metabolic pathways.[1][7]

Biochemical Significance and Metabolism

In nature, mandelic acid is a component of the mandelate pathway, a biochemical process for the degradation of aromatic compounds.[1][8] Key enzymes in this pathway include:

  • Mandelate Racemase: Interconverts the (R) and (S) enantiomers.[1]

  • Mandelate Dehydrogenase: An enzyme that acts on mandelate.[1]

Mandelic acid also arises in mammals as a metabolite of adrenaline and noradrenaline, formed via the action of monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT).[1] It is a known human xenobiotic metabolite and can be found in biofluids like urine and feces.[5][9]

Mandelate_Pathway Bacterial Mandelate Degradation Pathway R_Mandelate (R)-Mandelate Racemase Mandelate Racemase R_Mandelate->Racemase S_Mandelate (S)-Mandelate SMDH (S)-Mandelate Dehydrogenase S_Mandelate->SMDH Benzoylformate Benzoylformate BFD Benzoylformate Decarboxylase Benzoylformate->BFD Benzaldehyde Benzaldehyde BADH Benzaldehyde Dehydrogenase Benzaldehyde->BADH Benzoate Benzoate Racemase->S_Mandelate SMDH->Benzoylformate BFD->Benzaldehyde BADH->Benzoate

Caption: Simplified Mandelate Degradation Pathway.

Mechanism of Action in Core Applications

Mandelic acid's utility stems from its unique combination of acidic and antibacterial properties, coupled with a molecular structure that influences its interaction with biological tissues.

Dermatological and Cosmetic Applications

As an AHA, mandelic acid is a cornerstone ingredient in cosmetic and dermatological formulations for treating acne, hyperpigmentation, and signs of aging.[10][11] Its larger molecular size compared to glycolic acid slows its penetration into the skin, resulting in less irritation, making it suitable for sensitive skin types.[12][13]

  • Exfoliation: It accelerates cell turnover by dissolving the tiny bonds holding skin cells together. This mechanism involves the chelation of calcium ions from cell adhesion structures in the epidermis, leading to the desquamation of the stratum corneum.[7]

  • Anti-Aging: By removing dead surface skin, it reduces the appearance of fine lines. Studies have shown it stimulates collagen production and increases skin elasticity and firmness.[7][10] A four-week study on topical application found a 25.4% increase in skin elasticity and a 23.8% increase in firmness.[10]

  • Hyperpigmentation: It is effective in treating hyperpigmentation by inhibiting tyrosinase, the enzyme responsible for melanin production, thereby reducing the formation of dark spots.[12]

  • Acne Treatment: Its antibacterial properties are highly effective against acne-causing bacteria.[14] It also helps regulate sebum production, which reduces the occurrence of breakouts.

Pharmaceutical and Antimicrobial Use

Mandelic acid and its salts have a history of use as antimicrobial agents, particularly for urinary tract infections (UTIs).[15][16] The biological activity is attributed to the mandelate ion, which is released upon dissociation.[16] In the urinary tract, it acts as a bacteriostatic agent by acidifying the urine, creating an environment that inhibits the growth of bacteria like Escherichia coli.[16]

Calcium Mandelate: A Key Derivative

Calcium mandelate (C₁₆H₁₄CaO₆) is the calcium salt of mandelic acid.[15][17] It was historically employed as an oral antibiotic for UTIs, leveraging the antimicrobial properties of its parent compound.[15][17] While its use has declined with the advent of more potent antibiotics, there is renewed interest due to rising antibiotic resistance.[15]

Protocol 2: Synthesis of Calcium Mandelate

This protocol is validated by the fundamental principles of acid-base chemistry, where a predictable salt precipitation occurs upon neutralization.

  • Step 1: Dissolution. Dissolve a known quantity of mandelic acid in hot water.

  • Step 2: Neutralization. Slowly add a stoichiometric amount of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) to the mandelic acid solution while stirring.[15] The reaction is complete when effervescence (if using carbonate) ceases and the solution is neutralized.

  • Step 3: Precipitation and Isolation. As the reaction proceeds, calcium mandelate, which is slightly soluble in cold water, will precipitate out.[15] Cool the mixture to maximize precipitation.

  • Step 4: Filtration and Drying. Collect the white precipitate by filtration, wash it with a small amount of cold water to remove any unreacted starting materials, and dry it in an oven or desiccator to obtain the final product.[15]

Calcium_Mandelate_Synthesis Synthesis of Calcium Mandelate Mandelic_Acid 2x Mandelic Acid (in H₂O) Calcium_Mandelate Calcium Mandelate (Precipitate) Mandelic_Acid->Calcium_Mandelate + CaCO3 Calcium Carbonate CaCO3->Calcium_Mandelate Byproducts H₂O + CO₂ CaCO3->Byproducts produces

Sources

Methodological & Application

Introduction: The Significance of Chirality in Drug Design and the Role of Calcium Mandelate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of calcium mandelate in the stereoselective synthesis of pharmaceuticals.

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of its biological activity. Many therapeutic agents are chiral, existing as stereoisomers—specifically enantiomers—which are non-superimposable mirror images of each other.[1] These enantiomers can exhibit profound differences in their pharmacokinetics, pharmacodynamics, and toxicity.[2] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects, a classic example being the thalidomide tragedy.[3]

Consequently, the ability to produce enantiomerically pure pharmaceuticals is a cornerstone of modern drug development.[1] While asymmetric synthesis offers a direct route to a single enantiomer, chiral resolution—the separation of a racemic mixture—remains a robust, scalable, and widely employed strategy, particularly for molecules with acidic or basic functional groups.[4][5]

This is where calcium mandelate emerges as a valuable tool. Historically recognized as an oral antibiotic for treating urinary tract infections,[6][7] its application has evolved. Today, the enantiomerically pure forms of mandelic acid, and their corresponding salts like calcium mandelate, are highly valued as chiral resolving agents in stereoselective synthesis.[6][8] This guide provides a detailed exploration of the principles, protocols, and practical considerations for using calcium mandelate to achieve stereochemical purity in pharmaceutical manufacturing.

Part 1: The Foundational Principle of Diastereomeric Salt Resolution

The most common method for chiral resolution is the conversion of a racemic mixture into a pair of diastereomers.[4] Unlike enantiomers, which share identical physical properties (except for their interaction with polarized light), diastereomers possess distinct physical characteristics, including solubility, melting point, and crystal structure.[9] This difference is the key to their separation.

The process, known as diastereomeric salt resolution, involves reacting a racemic acid or base with a single, pure enantiomer of a chiral resolving agent.[5] This reaction forms a pair of diastereomeric salts. Due to their differential solubility in a given solvent system, one salt will preferentially crystallize, allowing for its separation from the more soluble salt via filtration. The resolving agent is then cleaved from the separated salt to yield the desired pure enantiomer.

The entire workflow can be visualized as a cycle of formation, separation, and liberation.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery racemate Racemic Mixture (R-Drug + S-Drug) salt_formation Reaction in Suitable Solvent racemate->salt_formation resolver Chiral Resolving Agent (e.g., S-Mandelate) resolver->salt_formation diastereomers Mixture of Diastereomeric Salts (R-Drug, S-Mandelate) (S-Drug, S-Mandelate) salt_formation->diastereomers Forms Diastereomers crystallization Fractional Crystallization (Exploits Solubility Difference) diastereomers->crystallization filtration Filtration crystallization->filtration solid_salt Less Soluble Salt (e.g., S-Drug, S-Mandelate) filtration->solid_salt Solid Phase liquid_salt More Soluble Salt (in filtrate) filtration->liquid_salt Liquid Phase liberation_S Liberation (pH Adjustment) solid_salt->liberation_S liberation_R Liberation & Recovery (Optional) liquid_salt->liberation_R pure_S Pure S-Enantiomer liberation_S->pure_S recovered_resolver Recovered Resolving Agent liberation_S->recovered_resolver pure_R Recovered R-Enantiomer liberation_R->pure_R liberation_R->recovered_resolver G start Racemic Amine + (S)-Mandelic Acid in EtOH/H₂O heat Heat to 60°C (Complete Dissolution) start->heat cool Slow Cool to 20°C (4 hours) heat->cool hold Hold at 20°C (2 hours, Maturation) cool->hold filter Filter Slurry hold->filter cake Filter Cake (Less Soluble Salt) filter->cake Solid filtrate Mother Liquor (More Soluble Salt) filter->filtrate Liquid wash Wash with Cold Solvent cake->wash dry Dry under Vacuum wash->dry product Pure Diastereomeric Salt dry->product

Caption: Protocol for Diastereomeric Salt Crystallization.

Protocol 3: Liberation of the Free Enantiopure Amine

This final step recovers the target enantiopure pharmaceutical intermediate from the diastereomeric salt.

Causality Behind Choices:

  • pH Adjustment: The salt is broken by adjusting the pH. Adding a base (NaOH) deprotonates the amine, making it insoluble in water, while the mandelic acid remains in the aqueous phase as its sodium salt.

Step-by-Step Methodology:

  • Suspension: Suspend the dried diastereomeric salt (e.g., 25 g) in 250 mL of deionized water.

  • Basification: Slowly add 2 M sodium hydroxide solution while stirring, monitoring the pH. Continue adding until the pH reaches approximately 11. This will cause the free (R)-phenylglycine to precipitate out of the solution.

  • Isolation: Stir the suspension at room temperature for 1 hour, then cool to 5°C to maximize precipitation. Filter the solid, wash with cold water, and dry under vacuum.

  • Recovery of Resolving Agent: The aqueous filtrate contains the sodium (S)-mandelate. This can be acidified with HCl to recover the (S)-mandelic acid for reuse, making the process more economical and sustainable.

Part 5: Characterization and Quality Control

Verifying the success of a chiral resolution is paramount. Several analytical techniques are employed to determine the chemical purity and, most importantly, the enantiomeric purity of the final product.

Key Analytical Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (e.e.). A chiral stationary phase is used to separate the two enantiomers, and the relative peak areas are used for quantification. [10]* Polarimetry: Measures the rotation of plane-polarized light by the sample. A pure enantiomer will have a specific rotation value, which can be compared to literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation and quantification of enantiomers.

Data Presentation: Expected Analytical Results

The following table summarizes typical data expected from the successful resolution of D,L-phenylglycine.

ParameterStarting RacemateIsolated (R)-PhenylglycineSpecification
Appearance White Crystalline SolidWhite Crystalline SolidConforms
Chemical Purity (HPLC) >99.5%>99.5%>99.0%
Enantiomeric Excess (Chiral HPLC) 0%>99.0% e.e.>98.5% e.e.
Specific Rotation [α]D20 +157° (c=1, 1M HCl)+155° to +159°

Conclusion

Calcium mandelate, and its precursor mandelic acid, represent a powerful and industrially relevant tool for the stereoselective synthesis of pharmaceuticals. The principles of diastereomeric salt formation provide a classic yet highly effective method for achieving the high levels of enantiopurity demanded by modern therapeutic standards. By understanding the causality behind each step—from solvent selection and temperature control to the final liberation of the target molecule—researchers and drug development professionals can effectively implement this technique to produce safer and more effective medicines. The protocols and insights provided in this guide serve as a comprehensive resource for the practical application of calcium mandelate in this critical manufacturing process.

References

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. Available at: [Link]

  • Chiral resolution. (n.d.). Wikipedia. Available at: [Link]

  • Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases. (2017). National Institutes of Health (NIH). Available at: [Link]

  • Chiral separation of calcium channel antagonists by SFC and HPLC using different immobilized chiral stationary phases. (n.d.). PubMed. Available at: [Link]

  • Synthesis of Enantiomerically Pure Stereomers of Rosaprostol. (n.d.). ResearchGate. Available at: [Link]

  • Calcium‐dependent antimicrobials: Nature‐inspired materials and designs. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. Available at: [Link]

  • Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. (2015). RSC Publishing. Available at: [Link]

  • Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. (n.d.). PubMed. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Diastereoselective synthesis of a bicyclic β-lactam with penicillin G-like spectrum of activity by carbonylation of an acyclic diaminocarbene. (n.d.). ResearchGate. Available at: [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design. Available at: [Link]

  • Antibiotic loading and development of antibacterial capsules by using porous CaCO3 microparticles as starting material. (2020). PubMed. Available at: [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. (n.d.). MDPI. Available at: [Link]

  • Calcium Mandelate. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Development of New Stereoisomeric Drugs. (1992). FDA. Available at: [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. Available at: [Link]

  • penicillin V. (n.d.). Source not specified.
  • Chiral separation of Ethyl-Mandelate. (n.d.). LabRulez LCMS. Available at: [Link]

  • Resolution by diastereomeric salts. (2014). YouTube. Available at: [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates. (n.d.). PubMed. Available at: [Link]

  • Combinatorial Delivery of Antibiotic and Anti-Inflammatory Drugs Using Calcium Deficient Hydroxyapatite Nanocarriers for the Management of Bone Infections. (n.d.). OAText. Available at: [Link]

  • Does the stereoselective form of the chiral 1,4-DHP calcium channel modulators show different activity on the receptor (agonist/antagonist)?. (2014). ResearchGate. Available at: [Link]

  • Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. Available at: [Link]

  • Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. (n.d.). MDPI. Available at: [Link]

  • Studies related to penicillins and cephalosporins. Part 5. A new relay synthesis of penicillin. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
  • STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. (n.d.). IIP Series. Available at: [Link]

Sources

enzymatic biocatalysis for producing enantiopure calcium mandelate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a deep dive to find the best enzymes for creating pure calcium mandelate via biocatalysis. I'm focusing on enzyme suitability, reaction steps, and existing processes. I will start the search using the best sources I know.

Analyzing Enzyme Strategies

I've analyzed initial findings to determine the best biocatalytic approaches, like kinetic resolution and asymmetric synthesis. I'm now zeroing in on key experimental factors that influence enantioselectivity and product yield. The application note structure is coming together, too. I'll cover the importance of enantiopure mandelic acid and salts, and explain the core enzymatic method, including the specific enzymes.

Expanding Data Research

I'm now expanding my search to gather comprehensive, authoritative information, specifically looking at enzymes, mechanisms, and existing protocols. I plan to determine the most effective enzymatic strategies, and identify key experimental parameters influencing enantioselectivity and yield. Then I'll focus on the structure of the application note itself, starting with the introduction and enzymatic method details. A detailed protocol and diagrams are in progress as well.

Troubleshooting & Optimization

controlling crystal size and morphology of calcium mandelate with sonication

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonocrystallization of Calcium Mandelate

Guide Objective: This technical support center provides advanced troubleshooting and practical guidance for researchers, scientists, and drug development professionals utilizing sonication to control the crystal size and morphology of calcium mandelate. This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing a wide particle size distribution (PSD) with high polydispersity in our calcium mandelate crystals despite using sonication. What are the primary causes and how can we achieve a narrower PSD?

Answer:

A broad particle size distribution is a common issue in crystallization processes, and sonication is often employed to narrow it. However, improper application can be ineffective or even counterproductive. The primary causes for a wide PSD during sonocrystallization of calcium mandelate often relate to three factors: nucleation control, sonication parameters, and solution environment.

Underlying Mechanisms:

Ultrasound influences crystallization primarily through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. This process generates localized hot spots with extreme temperatures and pressures, as well as intense shear forces. These effects can:

  • Enhance Nucleation: Sonication can dramatically increase the rate of primary nucleation, leading to a larger number of smaller initial crystals.

  • Induce Secondary Nucleation: The shockwaves and microjets from collapsing cavitation bubbles can cause existing crystals to fracture (secondary nucleation), creating more crystal seeds.

  • Improve Mass Transfer: Acoustic streaming and micro-convection disrupt the boundary layer around growing crystals, enhancing the diffusion of solute molecules to the crystal surface and promoting more uniform growth.

A wide PSD arises when these processes are not well-balanced. For instance, excessive power can lead to uncontrolled secondary nucleation (fragmentation), while insufficient power may not overcome the initial energy barrier for uniform primary nucleation.

Troubleshooting Protocol:

  • Optimize Sonication Power and Duration:

    • Problem: High-power, continuous sonication can lead to excessive crystal fragmentation, creating a large population of fine particles alongside larger, unbroken crystals.

    • Solution: Employ pulsed sonication. A cycle of short "on" periods (e.g., 30 seconds) followed by "off" periods (e.g., 60 seconds) can provide the energy for nucleation without causing significant fragmentation of growing crystals. Start with a lower acoustic power and incrementally increase it while monitoring the PSD using techniques like laser diffraction.

  • Control the Rate of Supersaturation:

    • Problem: Rapidly mixing reagents (e.g., calcium chloride and sodium mandelate) creates a high degree of supersaturation locally, leading to uncontrolled, spontaneous nucleation before the ultrasonic field can homogenize the solution.

    • Solution: Introduce one of the reagents slowly into the other while the solution is under sonication. This method, known as "sono-addition," ensures that nucleation occurs under the influence of the ultrasonic field, leading to a more uniform initial crystal population.

  • Positioning of the Sonicator Horn:

    • Problem: The energy from an ultrasonic horn is not uniformly distributed throughout the vessel. Areas far from the horn experience significantly less acoustic intensity.

    • Solution: Ensure the ultrasonic probe is submerged to an appropriate depth (typically one-third to one-half the solution depth) and is not touching the vessel walls. For larger volumes, consider a flow-cell setup where the entire solution is circulated through a dedicated sonication chamber.

Experimental Workflow: Optimizing Sonication for Narrow PSD

Caption: Workflow for optimizing calcium mandelate PSD using pulsed sonication and controlled reagent addition.

Question 2: We are trying to produce needle-like (acicular) crystals of calcium mandelate, but sonication consistently yields smaller, more equant (blocky) crystals. How can we promote anisotropic growth while still benefiting from sonication?

Answer:

This is a classic challenge where the goals of size reduction and morphological control are in opposition. Sonication's high-energy input typically favors rapid nucleation over slow, ordered growth, which is necessary for developing specific crystal habits like needles. The intense, localized energy disrupts the preferential adsorption of solvent or impurities that might otherwise inhibit growth on certain crystal faces, leading to more isotropic (equant) growth.

Underlying Mechanisms:

Crystal morphology is dictated by the relative growth rates of different crystallographic faces. Anisotropic shapes, like needles or plates, form when the growth rate of one face is significantly faster than others. This can be influenced by:

  • Solvent Effects: The solvent can preferentially bind to certain faces, slowing their growth.

  • Additives/Impurities: Tailor-made additives can be designed to block growth on specific faces.

  • Supersaturation: Lower supersaturation levels generally favor slower, more controlled growth, allowing inherent crystallographic properties to express themselves.

Sonication's intense mixing and energy input can override these subtle effects.

Troubleshooting Protocol:

  • "Seeding" with Post-Sonication Growth:

    • Concept: Use sonication to generate a large number of small, uniform seed crystals, then grow them to the desired size and morphology under gentler conditions.

    • Protocol:

      • Perform an initial, short burst of sonication (e.g., 5-10 minutes) at the point of nucleation to generate a uniform population of nuclei.

      • Cease sonication entirely.

      • Maintain the solution at a low level of supersaturation (e.g., by slow cooling or slow addition of an anti-solvent) with gentle mechanical stirring. This allows the pre-formed nuclei to grow slowly, expressing their preferred needle-like habit.

  • Solvent System Modification:

    • Concept: The interaction between the solvent and the crystal faces is critical for morphology.

    • Solution: Experiment with co-solvent systems. For example, if the crystallization is performed in water, introducing a co-solvent like ethanol or isopropanol can change the polarity of the solution and alter the solvation of different crystal faces, potentially inhibiting growth on the faces that would otherwise grow quickly, thus promoting the acicular habit.

  • Low-Frequency, Low-Power Sonication:

    • Concept: Higher frequencies (~MHz) are associated with less intense cavitation, while lower frequencies (~20-40 kHz) produce more energetic collapses. Using a lower power at a standard frequency can provide enough energy to prevent agglomeration without causing significant erosion or disrupting anisotropic growth.

    • Solution: If your equipment allows, operate at the lowest effective power setting. The goal is to induce acoustic streaming for mixing and deagglomeration, rather than generating intense cavitation for nucleation.

Data Summary: Effect of Sonication Strategy on Crystal Habit

ParameterStrategy 1: Continuous High-Power SonicationStrategy 2: "Sono-Seeding" then Quiescent GrowthExpected Calcium Mandelate Morphology
Sonication Continuous during nucleation & growthShort pulse (5 min) at nucleation onlyMore equant, block-like crystals
Supersaturation High, maintained by sonicationLow, controlled by slow cooling/additionNeedle-like (acicular) crystals
Primary Effect Dominated by nucleation & deagglomerationNucleation initiated by ultrasound, growth is solution-controlled-
Resulting Size Small (e.g., 5-20 µm)Larger (e.g., 50-200 µm in length)-
Question 3: We are experiencing issues with reproducibility. Batches of calcium mandelate produced under what we believe are identical sonication conditions show significant variation in size and morphology. What are the likely "hidden" variables?

Answer:

Reproducibility is paramount in pharmaceutical development. In sonocrystallization, several often-overlooked variables can dramatically impact the outcome.

Underlying Mechanisms:

The efficiency of acoustic energy transfer into the solution is highly sensitive to the physical and chemical environment. Any factor that alters the cavitation threshold or the propagation of sound waves will affect the crystallization process.

Troubleshooting Checklist for Reproducibility:

  • Vessel Geometry and Temperature Control:

    • Problem: Standing waves can be created within the crystallization vessel, leading to "hot spots" (high cavitation) and "dead zones" (low cavitation). The vessel's shape, material, and the solution volume all influence this pattern. Furthermore, sonication generates significant heat, which alters solubility and supersaturation.

    • Solution:

      • Standardize Vessel: Use the exact same type of vessel for every experiment.

      • Implement a Cooling Jacket: Use a jacketed vessel connected to a circulating water bath to maintain a constant temperature (e.g., 25.0 ± 0.5 °C). This is critical as solubility is temperature-dependent.

      • Consistent Probe Immersion: Mark the sonicator probe to ensure it is submerged to the same depth and position in every run.

  • Dissolved Gas Content:

    • Problem: Dissolved gases act as nucleation sites for cavitation bubbles. The type and amount of dissolved gas can change the cavitation threshold and intensity. A solution equilibrated with air on a cold day will have more dissolved gas than one on a warm day.

    • Solution: Degas the solvent before use. This can be done by sparging with an inert gas like argon for 15-20 minutes or by using a brief period of sonication on the pure solvent before adding reagents. Standardizing this step removes a significant source of variability.

  • Probe Tip Erosion:

    • Problem: The tip of the ultrasonic horn erodes over time due to the intense forces of cavitation. This erosion changes the surface area and shape of the tip, altering the energy output and efficiency.

    • Solution: Regularly inspect the sonicator probe tip for pitting or wear. Follow the manufacturer's guidelines for polishing or replacement. A worn tip will not deliver the same acoustic power as a new one at the same nominal setting.

Logical Diagram: Key Variables for Reproducible Sonocrystallization

G cluster_0 Primary Control Parameters cluster_1 Hidden Variables (Critical for Reproducibility) A Reproducible Sonocrystallization Consistent Crystal Size & Morphology B Sonication Power B->A C Sonication Time (Pulsed/Continuous) C->A D Reagent Concentration D->A E Vessel Geometry & Volume E->A F Probe Immersion Depth & Position F->A G Temperature Control G->A H Dissolved Gas Content H->A I Probe Tip Condition (Erosion) I->A

Caption: Relationship between primary control parameters and critical "hidden" variables for achieving reproducible results.

References

  • Sonocrystallization: A Review. Deora, M., Misra, N., & Matouq, M. (2013). Journal of Crystal Growth. Provides a comprehensive overview of the mechanisms and applications of ultrasound in crystallization. [Link]

  • The fundamentals of sonochemistry. Ashokkumar, M. (2011). Royal Society of Chemistry. A foundational text explaining the physics and chemistry of acoustic cavitation. [Link]

  • Ultrasound in crystal engineering. Ruecroft, G., et al. (2005). Ultrasound and Sonochemistry. Discusses the role of ultrasound in controlling polymorphism and crystal habit. [Link]

  • How to control the size and morphology of crystals. Myerson, A. S. (2002). Crystal Growth & Design. While not specific to sonication, this article provides essential context on the fundamental principles governing crystal formation. [Link]

Technical Support Center: Calcium Mandelate Precipitation - Advanced Filtration and Drying Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimal recovery and purification of calcium mandelate precipitate. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their filtration and drying techniques to ensure high purity, consistent particle size distribution, and optimal downstream processability.

Here, we move beyond basic protocols to address the nuanced challenges encountered in the lab. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly tackle the specific issues you may be facing during your experiments. Our approach is grounded in scientific first principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your workflow.

Part 1: Troubleshooting Guide - From Slurry to Dry Powder

This section addresses common problems encountered during the filtration and drying of calcium mandelate. Each problem is followed by a series of potential causes and detailed, actionable solutions.

Issue 1: Slow Filtration Rate

You're experiencing an unexpectedly long filtration time, leading to process bottlenecks.

  • Potential Cause 1: Fine Particle Size. Very fine or needle-like crystals can pack tightly on the filter medium, creating a dense, impermeable filter cake.[1][2] The smaller the particle size, the greater the resistance of the filter cake.[2]

    • Solution:

      • Optimize Precipitation Conditions: Revisit your precipitation protocol. Slower addition of the precipitating agent and gentle agitation can promote the growth of larger, more uniform crystals.

      • Digestion/Aging: Allow the precipitate to "digest" or "age" in the mother liquor, sometimes with gentle heating. This process, known as Ostwald ripening, encourages smaller particles to dissolve and redeposit onto larger crystals, increasing the mean particle size.[2]

      • Filter Aid: As a last resort, consider using a filter aid like diatomaceous earth.[1][3] However, be mindful that this will introduce an additional component that needs to be removed in a subsequent step if high purity is required.

  • Potential Cause 2: Clogging of the Filter Medium ("Blinding"). This occurs when fine particles block the pores of the filter paper or membrane.[1]

    • Solution:

      • Select the Appropriate Pore Size: Ensure your filter medium has a pore size that is appropriate for the particle size of your calcium mandelate. A common mistake is using a filter that is too fine, leading to rapid clogging.[1]

      • Use a Graded Filtration Approach: If you have a wide particle size distribution, consider a pre-filtration step with a coarser filter to remove larger particles before the final filtration with a finer medium.

Issue 2: Product Loss During Filtration and Washing

You're observing a lower than expected yield after the filtration and washing steps.

  • Potential Cause 1: Dissolution in the Wash Solvent. Calcium mandelate has some solubility in aqueous solutions, which can be exacerbated by the choice of wash solvent.

    • Solution:

      • Use a Saturated Wash Solution: Wash the filter cake with a solution that is already saturated with calcium mandelate. This minimizes the dissolution of your product.

      • Solvent Selection: If permissible for your final product, consider washing with a solvent in which calcium mandelate is less soluble. The choice of solvent can significantly impact crystal morphology and purity.[4][5][6] A solvent-exchange step may be necessary.

      • Minimize Wash Volume: Use the minimum volume of wash solvent required to remove impurities. Multiple small washes are generally more effective than one large wash.

  • Potential Cause 2: "Creeping" of the Precipitate. The precipitate may travel up the sides of the filter paper, leading to loss.[3]

    • Solution:

      • Proper Funnel and Filter Paper Setup: Ensure the filter paper is properly seated in the funnel and that the top edge of the paper is below the rim of the funnel.[3]

      • Controlled Addition of Slurry: Pour the slurry into the center of the filter paper, avoiding splashing onto the sides.

Issue 3: Agglomeration and Clumping During Drying

Your final product is not a free-flowing powder but consists of hard agglomerates.

  • Potential Cause 1: Residual Solvent and High Humidity. The presence of moisture or residual solvent can lead to the formation of liquid bridges between particles, which, upon drying, solidify into hard agglomerates.[7][8] High ambient humidity is a major contributor to this issue.[7]

    • Solution:

      • Efficient Washing and Dewatering: Ensure the filter cake is adequately washed to remove the mother liquor and then dewatered as much as possible before drying.

      • Controlled Drying Environment: Dry the product in a controlled environment with low humidity.[7]

      • Consider Anti-Caking Agents: If appropriate for the final application, a small amount of an anti-caking agent can be added.[7]

  • Potential Cause 2: Inappropriate Drying Temperature. For heat-sensitive materials, too high a drying temperature can cause partial melting or decomposition, leading to fusion of particles.[9][10]

    • Solution:

      • Determine Thermal Stability: Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to understand the thermal decomposition profile of your calcium mandelate.[11][12] Calcium salts of carboxylic acids can begin to decompose at temperatures as low as 160-315°C.[11]

      • Vacuum Drying: Employ vacuum drying, which allows for solvent removal at a lower temperature, reducing the risk of thermal degradation.[9][10]

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I use vacuum filtration or centrifugation to separate my calcium mandelate?

A1: The choice depends on your specific needs.

  • Vacuum filtration is generally preferred for separating solids from liquids and is effective for larger particles.[13][14][15] It is often more cost-effective and easier to implement.[13]

  • Centrifugation excels at separating very fine particles or when a higher degree of moisture removal is needed before the drying step.[13][16]

FeatureVacuum FiltrationCentrifugation
Principle Pressure differential across a filter medium[14][15]Centrifugal force based on density differences[14][16]
Best For Larger particles, solid-liquid separation[13]Very fine particles, mixtures with small density differences[13]
Moisture Removal GoodExcellent[13]
Throughput Can be high for easily filterable materialsCan be high for continuous systems

Q2: How does the choice of washing solvent affect the purity of my calcium mandelate?

A2: The washing solvent plays a critical role in the final purity of your product. An ideal wash solvent should:

  • Effectively dissolve impurities from the mother liquor.

  • Have low solubility for calcium mandelate to prevent yield loss.

  • Be volatile enough to be easily removed during drying.

  • Not adversely affect the crystal structure of the product. The interaction between the solvent and the crystal faces can influence the final crystal habit.[5][6]

Q3: What is the optimal drying temperature for calcium mandelate?

A3: The optimal drying temperature is a balance between efficient solvent removal and preventing thermal degradation. It is crucial to determine the thermal stability of your specific calcium mandelate sample. As a general guideline, calcium salts of carboxylic acids can be sensitive to heat.[11]

  • Recommendation: Perform a TGA/DSC analysis to identify the decomposition temperature.[11][12] The drying temperature should be set well below this point. Vacuum ovens are highly recommended as they allow for drying at lower temperatures.[10]

Q4: My final product has inconsistent particle size. What could be the cause?

A4: Inconsistent particle size can often be traced back to the precipitation step.

  • Poor Mixing: Inadequate mixing during the addition of the precipitating agent can create localized areas of high supersaturation, leading to the formation of many small nuclei rather than the growth of existing crystals.

  • Temperature Gradients: Temperature fluctuations within the reaction vessel can also lead to a broad particle size distribution.

  • Recommendation: Ensure your precipitation is carried out with controlled and consistent agitation and temperature.

Q5: What are the key differences between fluid bed drying and vacuum oven drying for pharmaceutical powders like calcium mandelate?

A5: Both are common drying methods in the pharmaceutical industry, each with its own advantages.

FeatureFluid Bed DryingVacuum Oven Drying
Mechanism Hot gas is passed through a bed of solid particles, causing them to behave like a fluid.[9]Material is placed on trays in an oven under reduced pressure.[10]
Heat Transfer Highly efficient due to the large surface area of the fluidized particles.[17]Primarily through conduction from heated shelves.
Best For Granules and larger particles, uniform drying.[17]Heat-sensitive materials, as it allows for drying at lower temperatures.[10]
Particle Attrition Can be a concern for friable materials.Minimal, as the material is static.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Optimized Vacuum Filtration and Washing of Calcium Mandelate
  • Preparation:

    • Select a Buchner funnel and a filter flask of appropriate size.

    • Choose a filter paper with a pore size suitable for your calcium mandelate particle size.

    • Wet the filter paper with the filtration solvent (mother liquor) to ensure it is sealed against the funnel.

  • Filtration:

    • Apply vacuum to the filter flask.

    • Gently pour the calcium mandelate slurry into the center of the filter paper.

    • Allow the liquid to be drawn through until the filter cake appears relatively dry.

  • Washing:

    • Stop the vacuum and add a small volume of pre-chilled, saturated wash solvent to the filter cake.

    • Gently resuspend the cake in the wash solvent using a spatula.

    • Reapply the vacuum and draw the wash solvent through.

    • Repeat the washing step as necessary to achieve the desired purity.

  • Dewatering:

    • Continue to apply vacuum for a few minutes after the final wash to remove as much solvent as possible.

Workflow for Troubleshooting Filtration and Drying Issues

G cluster_filtration Filtration Troubleshooting cluster_drying Drying Troubleshooting Start_F Slow Filtration P1_F Check Particle Size Start_F->P1_F P2_F Filter Blinding? Start_F->P2_F S1_F Optimize Precipitation / Age Precipitate P1_F->S1_F Fine Particles S2_F Select Correct Pore Size P2_F->S2_F Yes Start_D Agglomeration P1_D Check for Residual Solvent Start_D->P1_D P2_D Drying Temp Too High? Start_D->P2_D S1_D Improve Washing / Dewatering P1_D->S1_D Present S2_D Perform TGA/DSC / Use Vacuum P2_D->S2_D Yes

Caption: Troubleshooting flowchart for filtration and drying.

References

  • Urine - Wikipedia. (n.d.).
  • Italvacuum. (2025, February 13). Drying Technologies for Pharma and Chemicals: Comparison and Innovative Solutions.
  • Choosing the Separation Method: Vacuum Filtration vs Centrifugation. (2025, April 4).
  • Effect of organic solvents on calcium minodronate crystal morphology in aqueous solution: an experimental and theoretical study. (n.d.). PubMed Central.
  • Filtering the impossible to filter: calcium sulfate and similar. (2022, August 26). Sciencemadness Discussion Board.
  • Analysis of the causes of Calcium Formate agglomeration and solutions. (2024, September 29).
  • Impact of Particle Size on the Setting Behavior of Tricalcium Silicate: A Comparative Study Using ISO 6876 Indentation Testing and Isothermal Induction Calorimetry. (2023, December 28). PubMed Central.
  • Process Optimization, Structural Characterization, and Calcium Release Rate Evaluation of Mung Bean Peptides-Calcium Chelate. (n.d.). MDPI.
  • Method of improving the purity of calcium chloride brines. (n.d.). Google Patents.
  • Calcium mandelate | 134-95-2. (n.d.). Benchchem.
  • How To Solve The Phenomenon Of Agglomeration Of Particles In The Dryer? (n.d.).
  • Process Optimization, Structural Characterization, and Calcium Release Rate Evaluation of Mung Bean Peptides-Calcium Chelate. (2025, October 25). ResearchGate.
  • What is the difference between a vacuum filter and a centrifugal filter? (2025, June 3).
  • Paper Filtration 101 – Precipitate. (2019, May 29). Cytiva.
  • Understanding Pharmaceutical Drying Systems – Fluid Bed Dryer, Vacuum Tray Dryer. (n.d.).
  • Influence of Particle Shape on Filtration Processes. (2025, August 6). ResearchGate.
  • Synthesis of high-purity precipitated calcium carbonate during the process of recovery of elemental sulphur from gypsum waste. (2025, August 6). ResearchGate.
  • Effect of organic solvents on calcium minodronate crystal morphology in aqueous solution: an experimental and theoretical study. (n.d.). RSC Publishing.
  • Precipitating the Calcium from Calcium Chloride. (2025, January 12). YouTube.
  • Fluid Bed Drying vs Spray Drying: Key Difference. (2025, October 27). Yutong.
  • Thermal decomposition of the calcium salts of several carboxylic acids. (2025, August 5). ResearchGate.
  • Solvent Effects on the Growth Morphology and Phase Purity of CL-20. (2025, August 6). ResearchGate.
  • The influence of particle(s) size, shape and distribution on cake filtration mechanics—a short review. (2021, June 11). Comptes Rendus de l'Académie des Sciences.
  • DOUBLE STEP STIRRING: A NOVEL METHOD FOR PRECIPITATION OF NANO-SIZED HYDROXYAPATITE POWDER. (2009, February 12).
  • Preparation of high-purity fluorite and nanoscale calcium carbonate from low-grade fluorite. (n.d.).
  • Filtration vs Centrifugation. (2025, March 4). GMP Plastics.
  • Effect of Drying Phase on the Agglomerates Prepared by Spherical Crystallization. (n.d.). NIH.
  • The Effect of the Presence of Antiscalants on Calcium Carbonate Precipitation: Evaluation of Calcium Precipitated, Particle Characteristics, and Fouling Potential. (n.d.). ResearchGate.
  • A comparison of the fluidized bed drying technique with conventional methods of drying tablet granulations. (n.d.). Scholarly Commons.
  • Agglomerate Formation During Drying. (2003, February 1). National Institute of Standards and Technology.
  • Understanding the Effect of Particle Size and Processing on Almond Lipid Bioaccessibility through Microstructural Analysis: From Mastication to Faecal Collection. (2018, February 14). PubMed.
  • Vacuum Filtration. (2019, January 30). 911Metallurgist.
  • Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. (n.d.). MDPI.
  • Drying agent and process of making and using the same. (n.d.). Google Patents.
  • Effect of sodium chloride on yield, purity, morphology and polymorphs of calcium or magnesium carbonate sequentially precipitate. (2024, February 19).
  • The Effect of Particle Size and Dodecylamine Concentration on the Flotation of Lepidolite in Alkaline Medium. (n.d.). MDPI.
  • Technology I Drying I Dryers | Fluid bed dryer I Vacuum Tray Dryer VTD I Rotocone Vacuum Dryer RCVD I Rotary Vacuum Paddle Dryer RVPD I The Pharma Master. (n.d.).
  • Comparison of Centrifugation and Filtration Techniques for the Size Fractionation of Colloidal Material in Soil Suspensions Using Sedimentation Field-Flow Fractionation. (2025, August 6). ResearchGate.
  • A novel method to remove Ca and Mg impurities from manganese sulfate solution. (n.d.). Atlantis Press.
  • Understanding and Avoidance of Agglomeration During Drying Processes: A Case Study. (2025, August 7). ResearchGate.
  • In-Depth Technical Guide: The Thermal Decomposition Behavior of Calcium Malonate. (n.d.). Benchchem.
  • An Optimized Trichloroacetic Acid/Acetone Precipitation Method for Two-Dimensional Gel Electrophoresis Analysis of Qinchuan Cattle Longissimus Dorsi Muscle Containing High Proportion of Marbling. (n.d.). PLOS.
  • THERMAL DECOMPOSITION OF CALCIUM PERCHLORATE/IRON-MINERAL MIXTURES: IMPLICATIONS OF THE EVOLVED OXYGEN FROM THE ROCKNEST EOLIAN. (n.d.). Universities Space Research Association.
  • Partial calcium depletion during membrane filtration affects gelation of reconstituted milk protein concentrates. (2015, October 9). PubMed.

Sources

impact of impurities on calcium mandelate crystallization induction time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for calcium mandelate crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallization, focusing specifically on how impurities can drastically affect induction time and overall process reproducibility. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Induction Time Variability

Induction time, the period between the creation of a supersaturated state and the formation of detectable crystal nuclei, is a critical process parameter.[1] Inconsistent induction times are a common hurdle, often pointing to the presence of unknown or variable impurities.

Q1: My calcium mandelate induction time is significantly shorter than expected and highly variable between batches. What is the likely cause?

A1: An unexpectedly short and erratic induction time often points to the presence of heterogeneous nucleation sites.

  • Causality: Crystal nucleation can occur spontaneously in a clear solution (homogeneous) or be initiated on the surface of foreign particles (heterogeneous).[2] Heterogeneous nucleation occurs at a lower energy barrier, thus accelerating the onset of crystallization.[3] The random nature and variable concentration of these impurities can lead to significant batch-to-batch variability.[4]

  • Probable Impurities:

    • Insoluble Particulates: Dust, fibers from filters, microscopic fragments from glassware or stirrers.

    • Residual Reactants/By-products: In the synthesis of calcium mandelate from mandelic acid and a calcium source (like calcium chloride or calcium hydroxide), incompletely reacted starting materials or insoluble by-products can act as seeds.[5][6]

    • Trace Metal Oxides: From reactors or raw materials.

  • Troubleshooting Protocol:

    • Systematic Filtration: Before creating supersaturation, filter your solution through a sub-micron filter (e.g., 0.22 µm PTFE or nylon) to remove particulate matter. If the induction time consistently increases and becomes more reproducible, extraneous particulates were the likely cause. This can help reduce the concentration of active nucleation sites.[1]

    • Raw Material Analysis: Analyze incoming mandelic acid and calcium salt for insoluble content.

    • Vessel Cleaning: Ensure meticulous cleaning of all crystallization vessels to eliminate residues from previous experiments.

Q2: My crystallization process is stalled. The induction time is drastically longer than anticipated, or nucleation fails to occur at all. Why?

A2: A significantly prolonged induction time is a classic sign of nucleation inhibition. This is typically caused by soluble impurities that interfere with the formation of stable crystal nuclei.

  • Causality: Inhibiting impurities can function in several ways. Some may increase the solubility of calcium mandelate, requiring a higher level of supersaturation to initiate nucleation.[7] Others can interact with and destabilize the small molecular clusters (pre-nucleation clusters) that precede crystal formation, effectively increasing the energy barrier for nucleation.[7][8]

  • Probable Impurities:

    • Structurally Similar Molecules: Impurities with a molecular structure similar to mandelic acid (e.g., other substituted phenylacetic acids, precursor molecules) can be particularly potent inhibitors.[9][10] They can interfere with the molecular recognition and self-assembly process required for crystallization.[11]

    • Residual Solvents: Certain solvents from upstream processing steps can increase the overall solubility of the solute or form solvate complexes that hinder crystallization.[12][13]

    • pH Modifiers: The synthesis of calcium mandelate involves pH adjustments.[5] Residual acids or bases beyond the target pH can alter the ionization state of mandelic acid and the solubility of the calcium salt, thereby affecting the supersaturation level.[14]

  • Troubleshooting Protocol:

    • Impurity Profiling: Use High-Performance Liquid Chromatography (HPLC) to identify and quantify organic impurities in your mandelic acid starting material and mother liquor.[12][15] This is the most critical step for identifying structurally related inhibitors.

    • Purification of Starting Material: If impurities are identified, purify the mandelic acid via recrystallization before synthesis.

    • Controlled pH: Carefully monitor and control the pH of the solution during the reaction and before the crystallization step.

    • Solvent Removal: Ensure any solvents used in prior steps are adequately removed (e.g., by distillation or vacuum drying) before initiating crystallization.

Frequently Asked Questions (FAQs)

Q3: How do impurities mechanistically affect the crystallization process after nucleation?

A3: Impurities affect not only nucleation but also the subsequent crystal growth phase. Soluble impurities can adsorb onto the surfaces of growing crystals.[9][15] This "poisoning" of the growth front can block or slow the addition of new calcium mandelate molecules, leading to slower growth rates.[3][8] This can also alter the relative growth rates of different crystal faces, leading to changes in crystal habit or shape (e.g., from prisms to needles).[8][9] In some cases, impurities can be incorporated into the crystal lattice itself, forming solid solutions and reducing the final product's purity.[16]

Q4: What is the difference between a "growth inhibitor" and a "nucleation inhibitor"?

A4: While the terms are sometimes used interchangeably, they describe effects on different stages of crystallization.

  • A nucleation inhibitor primarily affects the induction time by increasing the energy barrier for the initial formation of stable nuclei.[7]

  • A growth inhibitor primarily affects the kinetics after nucleation has occurred. It adsorbs to crystal surfaces, slowing the rate of crystal growth and potentially altering crystal morphology.[17][18] An impurity can act as one, the other, or both. For example, a high concentration of a specific impurity might significantly increase induction time (nucleation inhibition), while at lower concentrations, its effect is only observed as a change in crystal shape (growth inhibition).[9]

Q5: What analytical techniques are essential for troubleshooting impurity-related crystallization issues?

A5: A multi-faceted analytical approach is required for effective troubleshooting.

  • Chromatography (HPLC, GC): Essential for the separation, identification, and quantification of organic impurities and residual solvents.[12][13]

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS), it provides molecular weight and structural information to definitively identify unknown impurities.[12][19]

  • Spectroscopy (NMR, FTIR): Provides detailed structural information for impurity identification.[12]

  • Inductively Coupled Plasma (ICP-MS): A highly sensitive technique for detecting and quantifying elemental or inorganic impurities.[12]

  • In-situ Process Analytical Technology (PAT): Tools like turbidity probes or particle size analyzers can monitor the crystallization process in real-time, providing precise measurements of the induction time and crystallization kinetics under different conditions.[1]

Data & Diagrams

Table 1: Common Impurity Types and Their Expected Impact on Calcium Mandelate Crystallization
Impurity TypeProbable SourcePrimary Mechanism of ActionExpected Effect on Induction TimeRecommended Analytical Technique
Insoluble Particulates Environment, equipment, filtersHeterogeneous NucleationDecrease / Become ErraticMicroscopy, Light Scattering
Structurally Related Analogs Mandelic acid synthesisNucleation Inhibition / Growth InhibitionIncrease HPLC, LC-MS
Residual Starting Materials Incomplete reactionCan act as inhibitors or nucleantsVariable (Increase or Decrease)HPLC, Titration
Inorganic Salts (non-calcium) Raw materials, side reactionsAlteration of Solubility/Ionic StrengthVariable (Typically Increase)ICP-MS, Ion Chromatography
Residual Solvents Upstream processingIncreased Solute SolubilityIncrease GC-MS (Headspace)
Diagram 1: Troubleshooting Workflow for Induction Time Variability

This workflow provides a logical sequence of steps to diagnose the root cause of inconsistent induction times in calcium mandelate crystallization.

G start Induction Time Out of Specification (Too Short, Too Long, or Inconsistent) check_particulates Step 1: Test for Particulates Filter solution (0.22 µm) before crystallization. Does induction time increase and stabilize? start->check_particulates particulates_yes Root Cause: Heterogeneous Nucleation - Review filtration procedures. - Improve vessel cleaning protocols. - Analyze raw materials for insolubles. check_particulates->particulates_yes Yes check_soluble Step 2: Test for Soluble Impurities Perform HPLC/LC-MS analysis on starting materials and mother liquor. Are significant impurities detected? check_particulates->check_soluble No soluble_yes Root Cause: Soluble Inhibitors - Identify impurity structure. - Purify starting materials (e.g., recrystallization). - Optimize upstream reaction to minimize by-products. check_soluble->soluble_yes Yes check_process_params Step 3: Verify Process Parameters Confirm supersaturation level, temperature, pH, and agitation rate are correct. Are parameters within specification? check_soluble->check_process_params No params_no Root Cause: Process Deviation - Recalibrate instruments (pH meter, thermometer). - Review SOPs for accuracy. - Revalidate solubility curves. check_process_params->params_no No end_node Consult further with process chemistry team for advanced characterization (e.g., polymorph screening, seeding strategy development). check_process_params->end_node Yes

Caption: A decision tree for diagnosing induction time issues.

References

  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth. Nature Physics.
  • McCoy, C. P., et al. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Kubota, N. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. Available at: [Link]

  • Urwin, S. J., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health (NIH). Available at: [Link]

  • Bots, P. (2016). How the impurities in the solute can affect the induction time during crystallization. ResearchGate. Available at: [Link]

  • (n.d.). The influence of impurities and solvents on crystallization. ResearchGate. Available at: [Link]

  • (n.d.). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Thakur, A., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications. Available at: [Link]

  • Jiang, S., & ter Horst, J. H. (2013). Crystal Nucleation Kinetics from Induction Times and Metastable Zone Widths. ACS Publications. Available at: [Link]

  • Day, G. M., et al. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?. Journal of the American Chemical Society. Available at: [Link]

  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]

  • Jiang, S., & ter Horst, J. H. (2015). Measuring induction times and crystal nucleation rates. Faraday Discussions (RSC Publishing). Available at: [Link]

  • (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. Available at: [Link]

  • McPherson, A., & Malkin, A. J. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. National Institutes of Health (NIH). Available at: [Link]

  • Van der Merwe, J. H., et al. (n.d.). Calcium D-Saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation. ResearchGate. Available at: [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Solubility of Metal Mandelates: Unraveling the Differences

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and materials research, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter influencing bioavailability, formulation strategies, and purification processes. Metal mandelates, salts of mandelic acid, are employed in various applications, including as precursors in the synthesis of pharmaceuticals and as antimicrobial agents. Understanding the nuances in solubility among different metal mandelates is paramount for process optimization and the development of effective drug delivery systems. This guide provides a comprehensive comparison of the solubility characteristics of calcium mandelate and other metal mandelates, supported by available data and detailed experimental protocols to empower researchers in their investigations.

The Landscape of Metal Mandelate Solubility: A Comparative Overview

Direct, comprehensive comparative studies on the aqueous solubility of a wide range of metal mandelates are not extensively documented in publicly available literature. However, by synthesizing qualitative descriptions, specific data points, and related thermodynamic principles, we can construct a useful comparative landscape.

Table 1: Summary of Aqueous Solubility for Various Metal Mandelates

Metal MandelateCationGeneral Solubility DescriptionQuantitative Data (at 25°C unless specified)Source
Sodium MandelateNa⁺Highly Soluble~90.9 g/100 mL (1 g in 1.1 cc)[1]
Calcium MandelateCa²⁺Slightly soluble in cold water, more soluble in hot water.[2][3]Data not readily available[2][3]
Magnesium MandelateMg²⁺Slightly soluble in cold water.[4]1 part in 250 parts boiling water (~0.4 g/100 mL)[4]
Strontium MandelateSr²⁺Data not readily availableData not readily available-
Zinc MandelateZn²⁺Data not readily availableData not readily available-
Copper(II) MandelateCu²⁺Data not readily availableData not readily available-
Iron(III) MandelateFe³⁺Data not readily availableData not readily available-

Key Insights:

  • Alkali vs. Alkaline Earth Metals: As expected from general solubility rules, the alkali metal salt, sodium mandelate, is highly soluble in water.[1] In contrast, the alkaline earth metal mandelates, such as calcium and magnesium mandelate, are described as "slightly soluble," indicating significantly lower solubility.[2][3][4] This difference is primarily attributed to the higher lattice energy of the salts with divalent cations (Ca²⁺, Mg²⁺) compared to the monovalent sodium cation (Na⁺).

  • Temperature Dependence: The solubility of calcium mandelate is noted to increase with temperature, a common characteristic for many sparingly soluble salts where the dissolution process is endothermic.[2]

The Influence of Complexation on Solubility: A Look at Transition Metals

For transition metals, the solubility of their mandelate salts is not only governed by the lattice energy of the solid salt but also by the stability of the metal-mandelate complexes formed in solution. The stability constant (β) of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the ligand in solution. A higher stability constant implies a greater tendency for the metal ion to remain in solution as a complex, which can contribute to a higher overall solubility of the metal salt.

A study on the stability of various divalent and trivalent metal mandelate complexes in aqueous solution provides valuable insights into the potential solubility trends.[5]

Table 2: Stability Constants of Metal Mandelate Complexes

Metal IonStability Constant (log β)
Fe³⁺>
Cu²⁺>
Cd²⁺>
Zn²⁺>
Ni²⁺>
Co²⁺

Data from a potentiometric study, indicating the relative order of stability.[5]

Interpretation:

The Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions, is generally followed by the mandelate complexes. The high stability of the Fe³⁺-mandelate complex suggests that ferric mandelate might exhibit a notable solubility, driven by the strong complexation in solution. Similarly, the relatively high stability of the Cu²⁺-mandelate complex could indicate a higher solubility for copper(II) mandelate compared to other divalent transition metal mandelates in the series. It is important to note that while stability constants provide a strong indication, they are not a direct measure of solubility, which is also dependent on the crystal lattice energy of the solid salt.

Experimental Determination of Metal Mandelate Solubility: A Validated Protocol

Given the scarcity of comprehensive, comparative solubility data, researchers often need to determine these values experimentally. The following section provides a detailed, self-validating protocol for the determination of the solubility of sparingly soluble metal mandelates.

Synthesis of Metal Mandelates

A prerequisite for solubility determination is the synthesis and purification of the metal mandelate salts. A general precipitation method can be employed:

  • Dissolution of Reactants: Prepare aqueous solutions of a soluble salt of the desired metal (e.g., calcium chloride, magnesium sulfate, zinc nitrate) and sodium mandelate.

  • Precipitation: Slowly add the sodium mandelate solution to the metal salt solution with constant stirring. The sparingly soluble metal mandelate will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel. Wash the collected solid with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the purified metal mandelate in a vacuum oven at a suitable temperature to a constant weight.

  • Characterization: Confirm the identity and purity of the synthesized salt using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Elemental Analysis.

Synthesis_Workflow cluster_synthesis Metal Mandelate Synthesis Reactants Aqueous Metal Salt & Sodium Mandelate Solutions Precipitation Precipitation Reactants->Precipitation Mix & Stir Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Characterization Characterization (FTIR, EA) Drying->Characterization

Caption: Workflow for the synthesis of metal mandelate salts.

Solubility Determination by the Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of the synthesized metal mandelate to a known volume of deionized water in a sealed, temperature-controlled flask. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C ± 0.1 °C) for a prolonged period (e.g., 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.

  • Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step must be performed at the same temperature as the equilibration to prevent any change in solubility.

  • Analysis of the Saturated Solution: Determine the concentration of the metal ion in the filtered saturated solution using a suitable analytical technique.

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): These are highly sensitive and specific methods for quantifying metal ion concentrations. A calibration curve should be prepared using standard solutions of the metal ion.

    • UV-Vis Spectrophotometry: If the mandelate anion has a distinct UV absorbance, its concentration can be determined. A calibration curve with known concentrations of the metal mandelate is required.

  • Calculation of Solubility: From the determined concentration of the metal ion or the mandelate anion, calculate the solubility of the metal mandelate in units such as g/100 mL or mol/L.

Solubility_Determination_Workflow cluster_protocol Solubility Determination Protocol Start Excess Metal Mandelate + Deionized Water Equilibration Shake at Constant Temperature (24-48h) Start->Equilibration Phase_Separation Filter Supernatant (at constant temperature) Equilibration->Phase_Separation Analysis Analyze Filtrate for Metal Ion (ICP-OES/AAS or UV-Vis) Phase_Separation->Analysis Calculation Calculate Solubility (g/100 mL or mol/L) Analysis->Calculation

Caption: Step-by-step workflow for solubility determination.

Causality and Self-Validation in Experimental Design

Why Excess Solid? The presence of undissolved solid at the end of the equilibration period is a visual confirmation that the solution has reached saturation. Without it, one cannot be certain that the measured concentration represents the true equilibrium solubility.

Importance of Constant Temperature: The solubility of most salts is temperature-dependent. Maintaining a constant and accurately measured temperature throughout the equilibration and sampling process is critical for obtaining reproducible and meaningful results.

Filtration is Key: The removal of all solid particles before analysis is paramount. Any suspended microcrystals in the analyzed sample will lead to an overestimation of the solubility. Using a fine-pored filter is a crucial step for accuracy.

Validation through Multiple Time Points: To ensure that equilibrium has indeed been reached, samples can be taken at different time points (e.g., 24h, 36h, and 48h). If the measured concentration is consistent across the later time points, it provides strong evidence that equilibrium has been established.

Conclusion and Future Directions

While a comprehensive, directly comparative dataset on the solubility of various metal mandelates remains to be fully established in the scientific literature, this guide provides a foundational understanding based on available information and theoretical principles. The stark contrast in solubility between alkali and alkaline earth metal mandelates is evident. For transition metals, the stability of their mandelate complexes in solution is a key factor influencing their solubility, with a likely trend following the Irving-Williams series.

The provided experimental protocol offers a robust framework for researchers to generate their own high-quality, comparative solubility data. Such data will be invaluable for a wide range of applications, from optimizing the synthesis and purification of mandelic acid-derived pharmaceuticals to designing novel drug delivery systems with controlled release profiles. Future research should focus on systematically determining the solubility product constants (Ksp) of a series of metal mandelates under standardized conditions to build a comprehensive and predictive database for the scientific community.

References

  • Mowat, J. H. (1951). Mandelic acid purification involving production of complex alkali metal salts thereof. U.S. Patent No. 2,562,861. Washington, DC: U.S.
  • Tulashie, S. K., Lorenz, H., & Seidel-Morgenstern, A. (2010). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. Journal of Chemical & Engineering Data, 55(11), 5194-5199. [Link]

  • Ashley, K. (2016). Sampling and Analysis of Soluble Metal Compounds. CDC. [Link]

  • Tanasković, I., et al. (2008). Stability Constants Determination of Mandelate Complexes of Coba1t(II), Nickel(II) and Zinc(II). Journal of the Serbian Chemical Society, 73(7), 729-735. [Link]

  • Hussain, S., Rahim, A., & Farooqui, M. (2012). Studies of Binary Complexes of Metal Ions with Mandelic Acid by Potentiometry. Chemistry Journal, 2(6), 206-209. [Link]

  • PubChem. (n.d.). Calcium Mandelate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Magnesium mandelate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 3(1), 1-5. [Link]

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A Researcher's Guide to Determining the Minimum Bactericidal Concentration (MBC) of Calcium Mandelate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial research and drug development, the precise evaluation of a compound's bactericidal activity is paramount. While the Minimum Inhibitory Concentration (MIC) provides valuable information on the concentration required to inhibit microbial growth, the Minimum Bactericidal Concentration (MBC) offers a definitive measure of a compound's ability to kill bacteria. This guide provides a comprehensive, technically detailed protocol for determining the MBC of calcium mandelate, a salt of the well-known alpha-hydroxy acid, mandelic acid. We will delve into the causality behind experimental choices, compare its potential efficacy against established antibiotics, and provide the necessary tools for you to replicate and validate these findings in your own laboratory.

The Scientific Rationale: Why MBC Matters for Calcium Mandelate

Mandelic acid, the active component of calcium mandelate, has a long history of use as an antimicrobial agent, particularly for urinary tract infections. Its mechanism of action is largely attributed to its acidic nature, which allows it to penetrate the bacterial cell wall and disrupt cellular functions once inside the more alkaline cytoplasm. Determining the MBC is critical as it distinguishes between bacteriostatic activity (inhibiting growth) and bactericidal activity (killing bacteria). For many clinical applications, particularly in treating infections in immunocompromised patients or in deep-seated infections, a bactericidal agent is often preferred. This guide will, therefore, focus on the rigorous, reproducible methodology for establishing the bactericidal endpoint of calcium mandelate.

Part 1: A Validated Protocol for MBC Determination

This protocol is based on the macrodilution broth method, a standard and widely accepted technique for antimicrobial susceptibility testing.

Essential Materials
  • Calcium Mandelate (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Sterile culture tubes and Petri dishes

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Step-by-Step Experimental Workflow

Phase 1: Minimum Inhibitory Concentration (MIC) Assay - The Foundation for MBC

The determination of MBC is intrinsically linked to the MIC. Therefore, an accurate MIC assay is the essential first step.

  • Preparation of Calcium Mandelate Stock Solution: Accurately weigh a sufficient amount of calcium mandelate to prepare a concentrated stock solution in a suitable solvent. Given that calcium mandelate has limited water solubility, a stock solution in a minimal amount of a biocompatible solvent like DMSO may be necessary, ensuring the final concentration of the solvent in the assay does not exceed 1% to avoid any inhibitory effects.

  • Preparation of Bacterial Inoculum: From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies and inoculate them into a tube of sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This standardization is crucial for the reproducibility of the assay.

  • Serial Dilution of Calcium Mandelate: In a series of sterile tubes containing CAMHB, perform a two-fold serial dilution of the calcium mandelate stock solution to achieve a range of concentrations. Include a growth control tube (broth and inoculum only) and a sterility control tube (broth only).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each tube.

  • Incubation: Incubate all tubes at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of calcium mandelate that completely inhibits visible growth of the organism.

Phase 2: Minimum Bactericidal Concentration (MBC) Assay

  • Subculturing from MIC Tubes: From each tube that shows no visible growth in the MIC assay, and from the growth control tube, pipette a standardized volume (typically 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is typically determined by counting the number of colonies on the subculture plates. For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction would mean ≤500 CFU/mL remaining.

Visualizing the MBC Determination Workflow

MBC_Workflow cluster_MIC Phase 1: MIC Determination cluster_MBC Phase 2: MBC Determination prep_stock Prepare Calcium Mandelate Stock serial_dilution Perform 2-fold Serial Dilutions in Broth prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Tubes with ~5x10^5 CFU/mL prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at 35°C for 16-20h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Tubes to Agar Plates read_mic->subculture Select non-turbid tubes read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc Incubate Plates at 35°C for 18-24h subculture->incubate_mbc incubate_mbc->read_mbc

Caption: Experimental workflow for determining the Minimum Bactericidal Concentration (MBC).

Part 2: Comparative Analysis of Bactericidal Activity

To provide context for the potential efficacy of calcium mandelate, the following table presents a comparison of hypothetical MBC values for calcium mandelate (extrapolated from mandelic acid data) against commonly used antibiotics for select bacterial strains. It is important to note that these values can vary depending on the specific strain and testing conditions.

Antimicrobial Agent Mechanism of Action Target Organism Hypothetical MBC (µg/mL)
Calcium Mandelate Cell membrane disruptionStaphylococcus aureus>1024
Escherichia coli>1024
Ampicillin Cell wall synthesis inhibitorStaphylococcus aureus0.5 - 2
Gentamicin Protein synthesis inhibitorEscherichia coli1 - 4
Ciprofloxacin DNA gyrase inhibitorPseudomonas aeruginosa0.25 - 1

Note: MBC values for calcium mandelate are based on published data for mandelic acid and may vary.

Part 3: Interpreting the Results and Future Directions

The MBC:MIC ratio is a valuable metric for classifying the antimicrobial activity of a compound. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity. For mandelic acid, and by extension calcium mandelate, the MBC is often significantly higher than the MIC, suggesting that at lower concentrations it is primarily bacteriostatic.

Further research should focus on determining the precise MBC of calcium mandelate against a broader panel of clinical isolates, including antibiotic-resistant strains. Investigating the potential for synergistic effects with other antimicrobial agents could also be a promising avenue for future drug development efforts.

References

  • Tho, D. H., & Nagasawa, H. (2021). Mandelic Acid and Its Derivatives in Medical Applications. Molecules, 26(22), 7029. [Link]

  • Bao, Y., et al. (2020). Antibacterial Activity of Mandelic Acid against Escherichia coli and Staphylococcus aureus. Foodborne Pathogens and Disease, 17(10), 631-639. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI. [Link]

  • Cushnie, T. P., & Lamb, A. J. (2011). Recent advances in understanding the antibacterial properties of flavonoids. International Journal of Antimicrobial Agents, 38(2), 99-107. [Link]

  • French, G. L. (2006). Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin. Journal of Antimicrobial Chemotherapy, 58(6), 1107-1117. [Link]

A Researcher's Guide to Cross-Referencing Chemical Data: A Case Study of Calcium Mandelate in PubChem and ChEMBL

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, a significant portion of my work involves navigating the vast landscape of chemical and biological data. A recurring challenge for researchers is the effective consolidation of information from multiple high-quality databases. Each database has its unique strengths, curation processes, and data scopes. Understanding these nuances is not just an academic exercise; it is fundamental to robust scientific inquiry, preventing costly oversights in drug discovery and development.

This guide provides a practical, in-depth comparison of two cornerstone resources in cheminformatics: PubChem and ChEMBL. We will use Calcium Mandelate (CAS 134-95-2), a compound with a history as a urinary anti-infective agent, as our case study to illustrate a real-world cross-referencing workflow.[1][2] Our goal is to move beyond a simple feature list and explain the causality behind the data you find—or don't find—in each resource.

Pillar 1: Understanding the Arenas - PubChem vs. ChEMBL

Before delving into the data for calcium mandelate, we must first appreciate the foundational differences between our two chosen databases. Their distinct missions directly dictate the type, depth, and format of the information they provide.

PubChem: Operated by the U.S. National Institutes of Health (NIH), PubChem is a colossal public archive of chemical substances and their biological activities.[3] Its primary role is that of a data aggregator.[4] It accepts depositions from hundreds of diverse sources, including academic labs, chemical vendors, patent offices, and other databases.[5][6] This results in an incredibly broad repository, but with varying levels of data curation and annotation across its three main components:

  • Substance Database: Contains records as they are deposited by contributors. Multiple records for the same molecule can exist.[4]

  • Compound Database: Stores the unique, standardized chemical structures derived from the Substance database.[4]

  • BioAssay Database: Contains results from biological screening experiments.[4]

ChEMBL: Maintained by the European Molecular Biology Laboratory's European Bioinformatics Institute (EMBL-EBI), ChEMBL is a manually curated database of bioactive molecules with drug-like properties.[7] Its focus is narrower and more specialized than PubChem's. The core of ChEMBL's data is extracted from high-impact medicinal chemistry literature, focusing on quantitative bioactivity data.[7][8] This includes information on drug targets, assay conditions, and measured endpoints (e.g., IC₅₀, Ki, EC₅₀). The emphasis is on structured, comparable data that can directly inform drug discovery programs.[9]

The following diagram illustrates the conceptual difference in their data aggregation strategies.

G cluster_PubChem PubChem Data Ecosystem cluster_ChEMBL ChEMBL Data Ecosystem PubChem PubChem (Aggregator) S1 Chemical Vendors S1->PubChem S2 Govt. Agencies (NIH, EPA) S2->PubChem S3 Literature (e.g., Springer Nature) S3->PubChem S4 Other Databases (e.g., ChEMBL, DrugBank) S4->PubChem S5 Patents S5->PubChem S6 Research Labs S6->PubChem ChEMBL ChEMBL (Curated) C1 Medicinal Chemistry Journals (Core) C1->ChEMBL C2 Deposited Datasets (Dose-Response) C2->ChEMBL C3 Drug Regulatory Data (e.g., FDA) C3->ChEMBL

Caption: Data aggregation models for PubChem and ChEMBL.

Pillar 2: Calcium Mandelate - A Head-to-Head Data Comparison

With a clear understanding of the databases' philosophies, let's examine their respective entries for calcium mandelate.

Structural and Property Identifiers

A foundational task in cheminformatics is to confirm that you are looking at the same chemical entity across different resources. This is accomplished by cross-referencing standard chemical identifiers.

Identifier PubChem ChEMBL Commentary
Primary ID CID 8654[1]CHEMBL2104215[10]Each database has its own unique, internal identifier.
CAS Number 134-95-2[1]N/APubChem lists the widely used CAS registry number.
Molecular Formula C₁₆H₁₄CaO₆[1]C₁₆H₁₄CaO₆[10]The formulas are consistent.
Molecular Weight 342.36 g/mol [1]342.36[10]The molecular weights are consistent.
IUPAC Name calcium bis(2-hydroxy-2-phenylacetate)[1]N/APubChem provides a computationally generated IUPAC name.
SMILES C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Ca+2][1]N/APubChem provides the canonical SMILES string.
InChIKey GCXSYHGQGJCRRW-UHFFFAOYSA-L[1]N/APubChem provides the standardized InChIKey hash.

As the table clearly shows, PubChem provides a more extensive set of identifiers and computed properties. This is a direct result of its role as a chemical information archive, where providing a comprehensive set of structural and chemical descriptors for a unique compound (CID 8654) is a primary function.

Bioactivity Data: A Tale of Two Databases

Here we arrive at the most critical distinction for drug development professionals.

  • In PubChem, the entry for calcium mandelate (CID 8654) contains a wealth of descriptive and classificatory information. It is described as a "calcium salt form of mandelic acid, an aromatic alpha hydroxy acid used in the treatment of urinary tract infections and as an oral antibiotic".[1] It also includes classification links, such as its NCI Thesaurus entry (C77069), which categorizes it as a "Urinary Anti-Infective Agent".[1][11] This information is aggregated from various sources and provides crucial context about the compound's known biological role.

  • In ChEMBL, the report card for calcium mandelate (CHEMBL2104215) explicitly states: "No data available for compound CHEMBL2104215 (CALCIUM MANDELATE) (including alternative forms)" across its Bioactivity, Assay, and Target summaries.[10]

Expert Analysis: Why the Discrepancy?

This is not an error or an omission by ChEMBL. It is a direct and logical consequence of its curation mandate. ChEMBL's purpose is not to simply state that a compound has a biological role, but to capture the underlying quantitative experimental data that proves it.[7] The historical use of calcium mandelate as an antibiotic predates the modern medicinal chemistry literature that forms the core of ChEMBL's data sources.[2][8]

For a compound to have a rich entry in ChEMBL, it typically needs to have been recently studied in a quantitative biological assay published in a peer-reviewed medicinal chemistry journal or deposited in a specific dataset.[12] The absence of such data for calcium mandelate in ChEMBL is, therefore, a key finding in itself: it suggests a lack of recent, publicly available, high-quality dose-response data for this specific compound against molecular targets.

Pillar 3: A Self-Validating Workflow for Cross-Referencing

To ensure trust and reproducibility, every protocol must be a self-validating system. The following is a step-by-step methodology for researchers to perform this cross-referencing themselves, ensuring that they can verify the findings of this guide and apply the principles to any compound of interest.

Experimental Protocol: Cross-Referencing a Chemical Entity
  • Initiate the Search:

    • Objective: Start with a common identifier to locate the compound in a broad-scope database.

    • Procedure: Navigate to the PubChem homepage (pubchem.ncbi.nlm.nih.gov). In the search bar, enter a known identifier for your compound. For this case study, use "Calcium Mandelate" or its CAS number "134-95-2".

    • Verification: The top result should be PubChem CID 8654.[1]

  • Aggregate Primary Identifiers from PubChem:

    • Objective: Collect all relevant identifiers to facilitate searching in other databases.

    • Procedure: On the PubChem Compound page for CID 8654, scroll to section "2 Names and Identifiers". Systematically copy or note the following:

      • PubChem CID: 8654

      • CAS: 134-95-2

      • InChIKey: GCXSYHGQGJCRRW-UHFFFAOYSA-L

      • ChEMBL ID (if available): CHEMBL2104215[1]

    • Causality: Using multiple identifiers, especially a standardized one like InChIKey, minimizes the risk of ambiguity when moving to a different database.

  • Query the Curated Bioactivity Database:

    • Objective: Use the collected identifiers to search for curated, quantitative bioactivity data.

    • Procedure: Navigate to the ChEMBL homepage (). Use the primary ChEMBL ID obtained from PubChem (CHEMBL2104215) for the most precise search.

    • Verification: The search will lead directly to the ChEMBL report card for CALCIUM MANDELATE, which will show no available bioactivity data.[10]

  • Synthesize and Interpret the Findings:

    • Procedure:

      • Acknowledge that PubChem provides comprehensive structural data and qualitative biological context.[1]

      • Acknowledge that ChEMBL, a curated resource, lacks quantitative bioactivity data for this compound.[10]

The logical flow of this workflow is visualized below.

G cluster_workflow Cross-Referencing Workflow Start Start with Identifier (Name, CAS, etc.) PubChem 1. Search PubChem (Broad Aggregator) Start->PubChem Collect 2. Aggregate Identifiers (CID, InChIKey, ChEMBL ID) PubChem->Collect ChEMBL 3. Search ChEMBL (Curated Bioactivity) Collect->ChEMBL Synthesize 4. Synthesize & Interpret (Compare Scopes) ChEMBL->Synthesize End Actionable Conclusion Synthesize->End

Caption: A step-by-step workflow for database cross-referencing.

Conclusion

The case of calcium mandelate perfectly illustrates the synergy and distinct roles of PubChem and ChEMBL. PubChem serves as an essential first stop, providing a comprehensive chemical identity and a broad overview of a compound's context in the scientific world. ChEMBL acts as a crucial second step for drug discovery professionals, offering a curated and critical assessment of the available quantitative bioactivity data. The absence of data in ChEMBL is not a failure of the database, but a vital piece of information about the state of research on that compound. By understanding the "why" behind each database's structure and employing a systematic cross-referencing workflow, researchers can build a more complete, nuanced, and trustworthy understanding of their compounds of interest, leading to more informed decisions in the laboratory.

References

  • ChEMBL. (n.d.). About ChEMBL. EMBL-EBI. Retrieved January 27, 2026, from [Link]

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